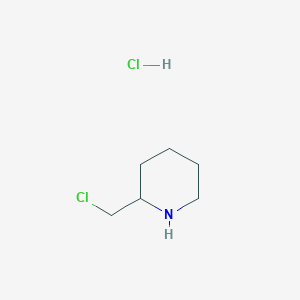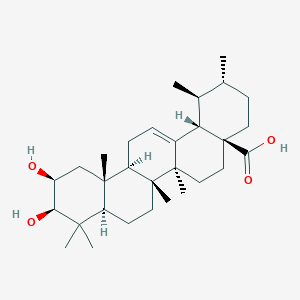![molecular formula C11H8Cl2N2O B1648039 2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine CAS No. 479685-04-6](/img/structure/B1648039.png)
2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine
Descripción general
Descripción
2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine (2C6CPP) is a heterocyclic compound, which is found in various food products and is used as a flavoring agent. It is a colorless solid that has a sweet and spicy odor. It is also used in the synthesis of pharmaceuticals and other compounds. 2C6CPP has been studied extensively for its potential medicinal and therapeutic applications, as well as its safety profile.
Aplicaciones Científicas De Investigación
Photophysical Properties of Pyrazine-Based Chromophores
Research by Hoffert et al. (2017) explored the synthesis and photophysical properties of pyrazine-based push-pull chromophores. These compounds, including variants of 2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine, exhibited strong emission solvatochromism, suggesting potential in intramolecular charge transfer applications. This work highlights the relevance of these compounds in the development of materials with unique optical absorption and emission properties (Hoffert et al., 2017).
Synthesis and Biological Activities of Pyrazolines
Palaska et al. (2001) synthesized various 3,5-diphenyl-2-pyrazoline derivatives and evaluated their antidepressant activities. While this study focuses on a different pyrazoline derivative, it provides insight into the broader utility of pyrazoline compounds in pharmacological research, particularly in the exploration of new therapeutic agents (Palaska et al., 2001).
Electropolymerization and Electrochromic Materials
Zhao et al. (2014) conducted a study on novel monomers, including pyrazine derivatives, for the development of electrochromic materials. These materials, synthesized through electropolymerization, showed potential for use in near-infrared (NIR) electrochromic devices. The research demonstrates the application of pyrazine derivatives in the field of material science, particularly in the development of advanced electrochromic systems (Zhao et al., 2014).
Antimicrobial and Anti-inflammatory Agents
Kendre et al. (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives for potential antimicrobial and anti-inflammatory applications. This research underscores the versatility of pyrazine-based compounds in the development of new therapeutic agents with potential antimicrobial and anti-inflammatory properties (Kendre et al., 2015).
Anticancer Drug Development
Kim et al. (2019) expanded the pyrrolo[1,2-a]pyrazine-based chemical library, which included derivatives of 2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine. This study focused on developing new compounds with distinctive substitution patterns, leading to the discovery of compounds with potent anticancer activity. The research highlights the potential of pyrazine derivatives in the realm of cancer treatment, emphasizing their role in the design of small molecule inhibitors for targeted therapy (Kim et al., 2019).
Propiedades
IUPAC Name |
2-chloro-6-[(3-chlorophenyl)methoxy]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-3-1-2-8(4-9)7-16-11-6-14-5-10(13)15-11/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCCVVGLNZWUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B1647958.png)


![Methyl furo[3,2-c]pyridine-6-carboxylate](/img/structure/B1647964.png)







![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1647998.png)
![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648000.png)
